3-碘甲基-(1-氧基-2,2,5,5-四甲基吡咯啉)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

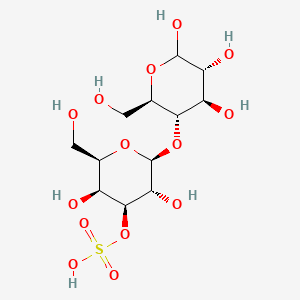

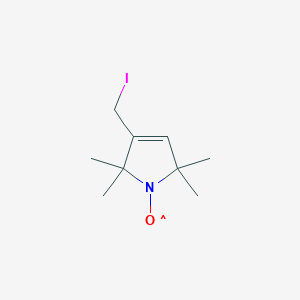

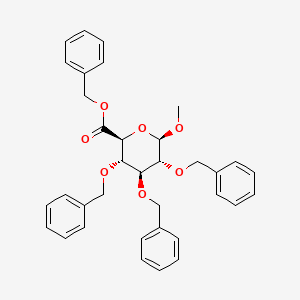

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) is a thio-reactive spin label . It has a molecular weight of 280.13 and a molecular formula of C9H15INO .

Molecular Structure Analysis

The molecular structure of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) consists of 9 carbon atoms, 15 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 1 oxygen atom .Physical and Chemical Properties Analysis

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) appears as a yellow oil . It is soluble in dichloromethane, ether, ethyl acetate, and methanol . It should be stored in an amber vial, in a -86°C freezer, under an inert atmosphere . It is sensitive to light, temperature, and moisture .科学研究应用

氮氧自由基金属配合物: 本研究探讨了金属离子与稳定自由基(如 3-羧基-2,2,5,5-四甲基吡咯啉-1-氧基)之间配合物的形成。该研究重点关注了这些配合物的磁矩和 EPR 光谱,表明它们在磁共振光谱和成像中具有潜在应用 (Weissgerber & Schwarzhans, 1976)。

生物医学研究中的稳定自由基: 讨论了稳定自由基(包括 3-羧基-2,2,5,5-四甲基吡咯烷-1-氧基)在生物医学和生物物理研究中作为分子探针和标记物的用途。这些自由基在生物系统中表现出很高的稳定性,使其适用于先进的成像和诊断应用 (Dobrynin 等人,2021)。

碘诱导环化反应: 本研究调查了二正丙基-4-戊烯基-膦酸酯的碘诱导环化反应和所得的非对映异构体。此类化学反应是有机化学和药物合成中的基础,其中控制分子的立体化学至关重要 (Kan 等人,1991)。

碘原子转移型碳环化: 关注 2-(2-炔丙氧基)乙基碘化物的碳环化,涉及锂烷基次亚甲基卡宾中间体。此类反应对于合成复杂有机分子至关重要,表明在有机化学和药物开发中具有潜在应用 (Harada 等人,2007)。

碘甲基四氢呋喃的对映选择性合成: 本研究展示了由异恶唑啉合成 2-氰基甲基-3-羟基-5-碘甲基-四氢呋喃的对映选择性合成。此类合成方法在药物化学和药物设计领域具有重要意义 (Kim 等人,2002)。

属性

CAS 编号 |

76893-33-9 |

|---|---|

分子式 |

C9H16INO |

分子量 |

281.13 g/mol |

IUPAC 名称 |

1-hydroxy-3-(iodomethyl)-2,2,5,5-tetramethylpyrrole |

InChI |

InChI=1S/C9H16INO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3 |

InChI 键 |

DGWYHBRLTUNLLF-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C(N1[O])(C)C)CI)C |

规范 SMILES |

CC1(C=C(C(N1O)(C)C)CI)C |

同义词 |

2,5-Dihydro-3-(iodomethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyl; _x000B_ |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)